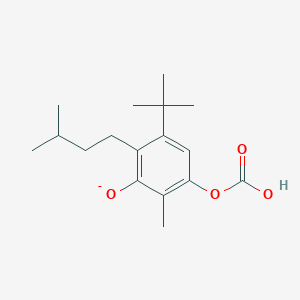
(3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol is an organic compound with a complex structure that includes a chlorine atom, two phenyl groups, and an alkyne group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol typically involves multi-step organic reactions. One common method includes the use of starting materials such as phenylacetylene and benzaldehyde. The reaction proceeds through a series of steps including aldol condensation, halogenation, and reduction to achieve the desired product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications.
化学反応の分析
Types of Reactions
(3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzophenone derivatives, while reduction can produce diphenylpentene or diphenylpentane derivatives.
科学的研究の応用
(3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
類似化合物との比較
Similar Compounds
(3R)-2-Bromo-1,5-diphenylpent-1-en-4-yn-3-ol: Similar structure with a bromine atom instead of chlorine.
(3R)-2-Iodo-1,5-diphenylpent-1-en-4-yn-3-ol: Contains an iodine atom in place of chlorine.
(3R)-2-Fluoro-1,5-diphenylpent-1-en-4-yn-3-ol: Fluorine atom substitution.
Uniqueness
The presence of the chlorine atom in (3R)-2-Chloro-1,5-diphenylpent-1-en-4-yn-3-ol imparts unique reactivity and interaction profiles compared to its halogenated analogs. This makes it particularly useful in specific chemical reactions and applications where chlorine’s properties are advantageous.
特性
CAS番号 |
819851-09-7 |
|---|---|
分子式 |
C17H13ClO |
分子量 |
268.7 g/mol |
IUPAC名 |
(3R)-2-chloro-1,5-diphenylpent-1-en-4-yn-3-ol |
InChI |
InChI=1S/C17H13ClO/c18-16(13-15-9-5-2-6-10-15)17(19)12-11-14-7-3-1-4-8-14/h1-10,13,17,19H/t17-/m1/s1 |
InChIキー |
MJBUDKZVBLGHPG-QGZVFWFLSA-N |
異性体SMILES |
C1=CC=C(C=C1)C=C([C@@H](C#CC2=CC=CC=C2)O)Cl |
正規SMILES |
C1=CC=C(C=C1)C=C(C(C#CC2=CC=CC=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


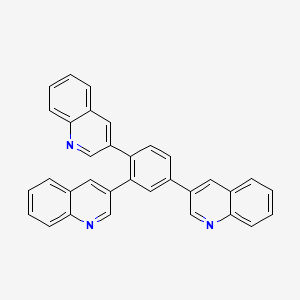
![6-[(E)-(1-Aminoethylidene)amino]-2-hydroxyhexanoic acid](/img/structure/B12531941.png)
![6-(4-Chlorophenyl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12531944.png)
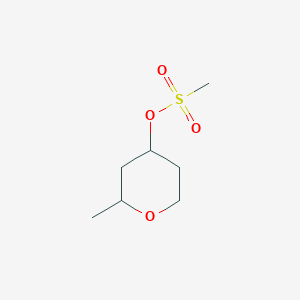
![Phenyl 4-[2-(3-fluorophenyl)ethyl]benzoate](/img/structure/B12531952.png)
![1-{2-[(2-Methoxyphenyl)methoxy]benzoyl}-1H-indole-5-carbonitrile](/img/structure/B12531956.png)
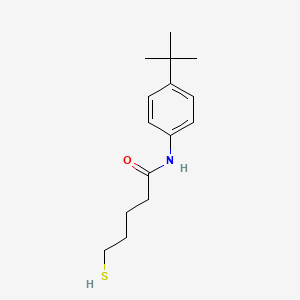

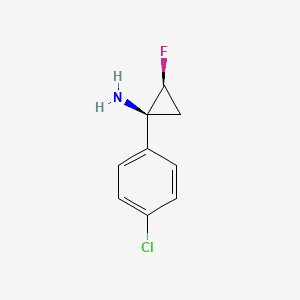
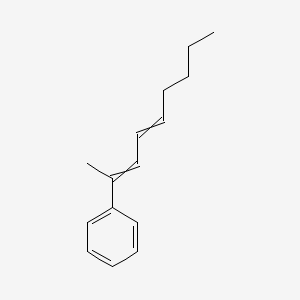
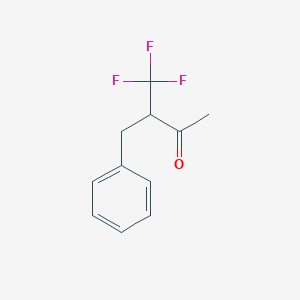
![4-[Benzyl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B12532002.png)

